2-Chloro-3,5-difluoroanisole
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Cadisegliatin involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of thiazole and sulfanyl groups. The industrial production methods are designed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Cadisegliatin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cadisegliatin has several scientific research applications, including:
Chemistry: It is used as a model compound to study glucokinase activation and its effects on glucose metabolism.
Biology: It is used to investigate the role of glucokinase in liver function and glucose regulation.
Medicine: It is being developed as a potential treatment for type 1 diabetes and type 2 diabetes. .
Industry: It is used in the pharmaceutical industry for the development of new diabetes treatments.
Mechanism of Action
Cadisegliatin exerts its effects by selectively activating glucokinase in the liver. This activation increases the activity of glucokinase independently from insulin, leading to improved glycemic control through hepatic glucose uptake and glycogen storage . The molecular targets and pathways involved include the glucose metabolism pathway and the regulation of blood glucose levels .
Comparison with Similar Compounds
Cadisegliatin is unique in its liver-selective activation of glucokinase. Similar compounds include other glucokinase activators, such as:
Piragliatin: Another glucokinase activator that has been studied for its potential in diabetes treatment.
Dorzagliatin: A dual-acting glucokinase activator that targets both the pancreas and the liver.
Sotagliflozin: A dual inhibitor of sodium-glucose cotransporter 1 and 2, which also affects glucose metabolism.
Cadisegliatin stands out due to its liver-selective mechanism, which reduces the risk of hypoglycemia and improves glycemic control without increasing the risk of ketoacidosis .
Properties
IUPAC Name |
2-chloro-1,5-difluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYPAXFVCUWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401334 | |
Record name | 2-Chloro-3,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18627-23-1 | |
Record name | 2-Chloro-3,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3,5-difluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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